molecular formula C20H18N2O3 B2537621 N-(2-(3-methylisoxazol-5-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1421462-20-5

N-(2-(3-methylisoxazol-5-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No. B2537621
CAS RN: 1421462-20-5
M. Wt: 334.375
InChI Key: MKJXLBUTJPCXBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives typically involves the reaction of appropriate precursors under conditions that promote the formation of the isoxazole ring. For instance, the synthesis of 3-carboxyisoxazole was achieved by cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-butenamide derivative with subsequent elimination of pyrrolidine and hydrolysis of the ethyl ester . Similarly, another isoxazole compound was synthesized by reacting 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol . These methods suggest that the synthesis of "N-(2-(3-methylisoxazol-5-yl)ethyl)-9H-xanthene-9-carboxamide" would likely involve the formation of an isoxazole ring followed by further functionalization to introduce the xanthene and carboxamide groups.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is confirmed using various spectroscopic techniques. For example, the structure of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques provide detailed information about the molecular framework, functional groups, and the overall geometry of the compound. The molecular structure analysis of "this compound" would similarly involve these analytical methods to elucidate its structure.

Chemical Reactions Analysis

The chemical reactivity of isoxazole derivatives can vary depending on the substituents attached to the isoxazole ring. The papers provided do not detail specific chemical reactions involving the isoxazole compounds synthesized, but they do imply that these compounds can undergo further chemical transformations. For instance, the prodrug mentioned in the first paper is metabolized in vivo to yield an active antiinflammatory agent . This suggests that "this compound" may also participate in various chemical reactions, potentially leading to biologically active metabolites.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The papers do not provide explicit data on the physical properties of the synthesized compounds. However, it is generally understood that properties such as solubility, melting point, and stability are key factors that can be deduced from the molecular structure and are important for the practical application of these compounds. The prodrug described in the first paper is absorbed intact after oral administration, indicating favorable solubility and stability for biological applications . The physical and chemical properties of "this compound" would need to be assessed in a similar manner to determine its suitability for potential applications.

Scientific Research Applications

Antitumor Activity

  • Synthesis and Chemistry of Antitumor Agents : A study by Stevens et al. (1984) focused on the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, showing potential as broad-spectrum antitumor agents. This research indicates the relevance of similar compounds in antitumor applications.

Synthesis and Characterization

  • Organosoluble and Optically Transparent Polyamides : Guo et al. (2015) conducted a study on new aromatic dicarboxylic acids derived from xanthene units. These polyamides exhibited high thermal stability and transparency, suggesting potential in material science.
  • Conductive Aromatic Polyamides for Sensing Applications : Abdel-Rahman et al. (2023) explored the synthesis of conductive polyamides and their application in detecting methotrexate, an anticancer drug.

Biological Evaluation and Molecular Docking

Chemical Synthesis Techniques

  • Auxiliary-Directed C(sp3)-H Bond Activation : A study by Pasunooti et al. (2015) demonstrated auxiliary-directed C(sp3)-H bond activation in α-aminobutanoic acid derivatives using 5-methylisoxazole-3-carboxamide, which could be relevant for complex molecular syntheses.

Anticonvulsant Activity

  • Investigations on Isoxazole Derivatives : Eddington et al. (2002) explored the anticonvulsant activity of enaminones, particularly focusing on isoxazole derivatives. This suggests potential applications in neuropharmacology.

properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-13-12-14(25-22-13)10-11-21-20(23)19-15-6-2-4-8-17(15)24-18-9-5-3-7-16(18)19/h2-9,12,19H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJXLBUTJPCXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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